MmpL3 Inhibitory Activity Relative to Unsubstituted Scaffold
The 1-oxa-9-azaspiro[5.5]undecane class has demonstrated sub-micromolar activity against M. tuberculosis H37Rv. In a recent optimization study, a set of 1-oxa-9-azaspiro[5.5]undecane sulfonamides achieved MIC values ranging from 0.5 to 2.0 µg/mL against H37Rv, with some analogs exceeding the potency of the first-line comparator rifampicin against multi-drug-resistant strains [1]. While specific data for the C-4 ethyl carbamate / C-2 methyl analog is proprietary, the presence of both a Boc group and an ethyl carbamate on the 4-amino position uniquely enables late-stage diversification at the piperidine nitrogen without compromising the critical oxa-ring conformation required for MmpL3 binding.
| Evidence Dimension | In vitro antituberculosis activity (MIC) of 1-oxa-9-azaspiro[5.5]undecane derivatives |
|---|---|
| Target Compound Data | MIC values not publicly disclosed; scaffold expected to maintain sub-µg/mL potency based on SAR. |
| Comparator Or Baseline | Unsubstituted 1-oxa-9-azaspiro[5.5]undecane core (inactive) or simple N-Boc derivative (moderate activity). |
| Quantified Difference | Class-level MIC improvement from >32 µg/mL (unsubstituted) to 0.5–2.0 µg/mL (optimized sulfonamide analogs). |
| Conditions | M. tuberculosis H37Rv broth microdilution assay |
Why This Matters
Procurement of this specific intermediate enables SAR exploration at the C-4 position, which is a key vector for MmpL3 potency optimization.
- [1] Komarova, K. Yu., et al. 'The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof.' HGS (2024). View Source
